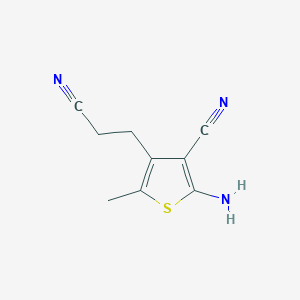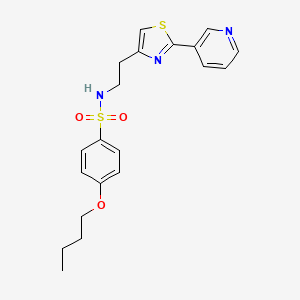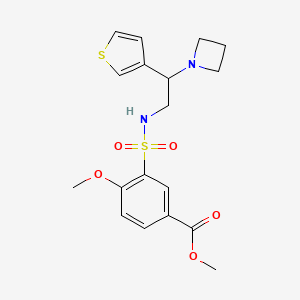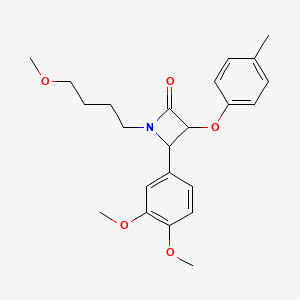
4-(3,4-Dimethoxyphenyl)-1-(4-methoxybutyl)-3-(4-methylphenoxy)azetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-Dimethoxyphenyl)-1-(4-methoxybutyl)-3-(4-methylphenoxy)azetidin-2-one, also known as DMBA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMBA belongs to the class of azetidin-2-one compounds and has been shown to have a range of biochemical and physiological effects.
作用机制
4-(3,4-Dimethoxyphenyl)-1-(4-methoxybutyl)-3-(4-methylphenoxy)azetidin-2-one exerts its effects through a variety of mechanisms. One of the most important mechanisms involves the activation of the aryl hydrocarbon receptor (AhR). AhR is a transcription factor that plays a key role in the regulation of genes involved in xenobiotic metabolism and detoxification. Activation of AhR by 4-(3,4-Dimethoxyphenyl)-1-(4-methoxybutyl)-3-(4-methylphenoxy)azetidin-2-one leads to the induction of genes involved in oxidative stress and inflammation, which can ultimately lead to DNA damage and cell death.
Biochemical and Physiological Effects
4-(3,4-Dimethoxyphenyl)-1-(4-methoxybutyl)-3-(4-methylphenoxy)azetidin-2-one has a range of biochemical and physiological effects. One of the most important effects is its ability to induce oxidative stress in cells. This can lead to DNA damage, cell death, and the activation of inflammatory pathways. 4-(3,4-Dimethoxyphenyl)-1-(4-methoxybutyl)-3-(4-methylphenoxy)azetidin-2-one has also been shown to induce the expression of genes involved in xenobiotic metabolism and detoxification. This makes 4-(3,4-Dimethoxyphenyl)-1-(4-methoxybutyl)-3-(4-methylphenoxy)azetidin-2-one an ideal tool for studying the mechanisms of oxidative stress and developing new therapies for diseases such as cancer and neurodegenerative disorders.
实验室实验的优点和局限性
One of the major advantages of using 4-(3,4-Dimethoxyphenyl)-1-(4-methoxybutyl)-3-(4-methylphenoxy)azetidin-2-one in lab experiments is its ability to induce oxidative stress in cells. This makes it an ideal tool for studying the mechanisms of oxidative stress and developing new therapies for diseases such as cancer and neurodegenerative disorders. However, 4-(3,4-Dimethoxyphenyl)-1-(4-methoxybutyl)-3-(4-methylphenoxy)azetidin-2-one also has some limitations. For example, it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are many future directions for research involving 4-(3,4-Dimethoxyphenyl)-1-(4-methoxybutyl)-3-(4-methylphenoxy)azetidin-2-one. One promising area of research involves the development of new therapies for diseases such as cancer and neurodegenerative disorders. 4-(3,4-Dimethoxyphenyl)-1-(4-methoxybutyl)-3-(4-methylphenoxy)azetidin-2-one could be used as a tool for studying the mechanisms of oxidative stress and developing new therapies that target these pathways. Another area of research involves the development of new methods for synthesizing 4-(3,4-Dimethoxyphenyl)-1-(4-methoxybutyl)-3-(4-methylphenoxy)azetidin-2-one and related compounds. This could lead to the development of new tools for studying oxidative stress and other cellular pathways. Finally, future research could focus on the development of new methods for detecting and measuring oxidative stress in cells. This could lead to the development of new diagnostic tools and therapies for a wide range of diseases.
合成方法
4-(3,4-Dimethoxyphenyl)-1-(4-methoxybutyl)-3-(4-methylphenoxy)azetidin-2-one can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one with 4-methylphenol in the presence of sodium hydride and 4-methoxybutyl bromide. The resulting product is then treated with sodium hydroxide to yield 4-(3,4-Dimethoxyphenyl)-1-(4-methoxybutyl)-3-(4-methylphenoxy)azetidin-2-one.
科学研究应用
4-(3,4-Dimethoxyphenyl)-1-(4-methoxybutyl)-3-(4-methylphenoxy)azetidin-2-one has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of 4-(3,4-Dimethoxyphenyl)-1-(4-methoxybutyl)-3-(4-methylphenoxy)azetidin-2-one as a tool for studying the role of oxidative stress in disease. 4-(3,4-Dimethoxyphenyl)-1-(4-methoxybutyl)-3-(4-methylphenoxy)azetidin-2-one has been shown to induce oxidative stress in cells, which can lead to DNA damage and cell death. This makes 4-(3,4-Dimethoxyphenyl)-1-(4-methoxybutyl)-3-(4-methylphenoxy)azetidin-2-one an ideal tool for studying the mechanisms of oxidative stress and developing new therapies for diseases such as cancer and neurodegenerative disorders.
属性
IUPAC Name |
4-(3,4-dimethoxyphenyl)-1-(4-methoxybutyl)-3-(4-methylphenoxy)azetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO5/c1-16-7-10-18(11-8-16)29-22-21(24(23(22)25)13-5-6-14-26-2)17-9-12-19(27-3)20(15-17)28-4/h7-12,15,21-22H,5-6,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNINABNYSAJQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2C(N(C2=O)CCCCOC)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethoxyphenyl)-1-(4-methoxybutyl)-3-(4-methylphenoxy)azetidin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

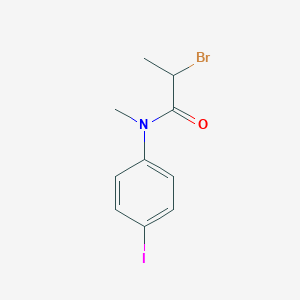
![2-(3,5-dimethylisoxazol-4-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2999992.png)

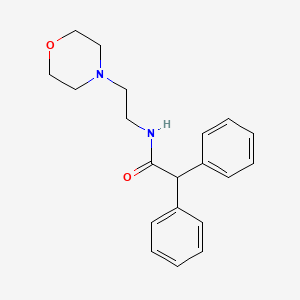
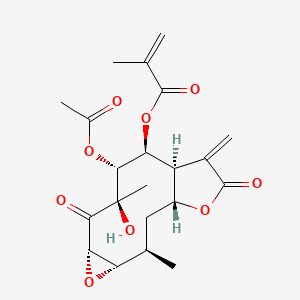
![4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-(3-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B3000001.png)
![2-[2-Fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]propanoic acid](/img/structure/B3000003.png)
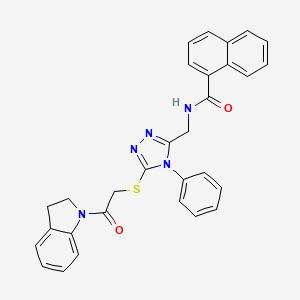
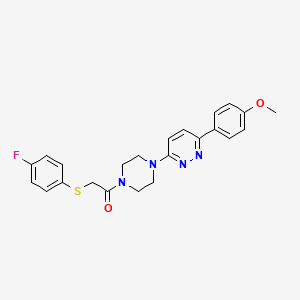
![(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3000009.png)

